molecular formula C16H12N2O5S2 B2984162 (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid CAS No. 612802-61-6

(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid

Cat. No.: B2984162
CAS No.: 612802-61-6
M. Wt: 376.4
InChI Key: BEZOCJJRCCRLAY-XGICHPGQSA-N
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Description

(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is a complex organic compound featuring an indole moiety linked to a thioxothiazolidinone ring, which is further connected to a succinic acid group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid typically involves multiple steps:

    Formation of the Thioxothiazolidinone Ring: This can be achieved by reacting a suitable thioamide with a halogenated carbonyl compound under basic conditions.

    Indole Derivatization: The indole moiety is often introduced through a condensation reaction with an aldehyde, forming the methylene bridge.

    Coupling with Succinic Acid: The final step involves coupling the indole-thioxothiazolidinone intermediate with succinic acid, often using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The thioxothiazolidinone ring can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted thioxothiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, research focuses on its therapeutic potential. The compound’s ability to interact with biological targets could lead to the development of new treatments for various diseases.

Industry

Industrially, it can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid involves its interaction with specific molecular targets. The indole moiety can bind to proteins or enzymes, potentially inhibiting their activity. The thioxothiazolidinone ring may also interact with cellular components, disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
  • (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propionic acid

Uniqueness

Compared to similar compounds, (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is unique due to the presence of the succinic acid group, which may enhance its solubility and bioavailability. This structural difference can lead to distinct biological activities and applications.

Properties

IUPAC Name

2-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5S2/c19-13(20)6-11(15(22)23)18-14(21)12(25-16(18)24)5-8-7-17-10-4-2-1-3-9(8)10/h1-5,7,11,21H,6H2,(H,19,20)(H,22,23)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFGDXAGDZXOOB-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)C(CC(=O)O)C(=O)O)O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)C(CC(=O)O)C(=O)O)O)/C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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